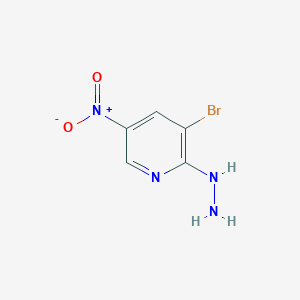

3-Bromo-2-hydrazinyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Heterocycles in Chemical Sciences

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in the field of chemical sciences. numberanalytics.comrsc.org It is an isostere of benzene, where a CH group is replaced by a nitrogen atom. rsc.org This substitution results in a unique set of physicochemical properties, including basicity, water solubility, and the ability to form hydrogen bonds, which makes the pyridine scaffold exceptionally versatile. nih.govresearchgate.netresearchgate.net The nitrogen atom imparts an electron-deficient character to the aromatic ring, influencing its reactivity towards both electrophilic and nucleophilic substitution reactions. nih.gov These distinct characteristics have established pyridine and its derivatives as fundamental building blocks in numerous chemical applications. numberanalytics.comnumberanalytics.com

In the realms of organic synthesis and medicinal chemistry, the pyridine nucleus is one of the most extensively utilized heterocyclic scaffolds. nih.gov Its derivatives serve as crucial intermediates and precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comrsc.orgnumberanalytics.comlifechemicals.com The versatility of the pyridine ring allows for its easy conversion into various functional derivatives, a property highly valued in the design and synthesis of new chemical entities. nih.govresearchgate.net In medicinal chemistry, incorporating a pyridine motif into a drug candidate can significantly impact its pharmacological profile. nih.gov It can enhance biochemical potency, improve metabolic stability and cellular permeability, and resolve issues related to protein-binding. researchgate.netnih.gov The pyridine skeleton is a key structural component in thousands of biologically active molecules, underscoring its profound importance in progressive drug design and discovery. rsc.orgnih.govresearchgate.net

The pyridine ring is a ubiquitous structural unit found in a multitude of naturally occurring compounds and synthetic drugs. lifechemicals.commdpi.com Its presence is noted in essential biomolecules such as vitamins and coenzymes, as well as in a vast number of alkaloids. nih.govlifechemicals.comnih.gov The significance of this heterocycle is further highlighted by its incorporation into numerous pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). lifechemicals.comnih.gov The pyridine moiety is the second most common nitrogen-containing heterocycle found in FDA-approved drugs. lifechemicals.com This prevalence demonstrates the structural and functional importance of the pyridine scaffold in achieving desired biological activity.

| Compound Name | Classification | Significance | Source |

|---|---|---|---|

| Nicotine | Natural Product (Alkaloid) | Found in the tobacco plant. | nih.govresearchgate.net |

| Niacin (Vitamin B3) | Natural Product (Vitamin) | An essential human nutrient. | nih.govnih.govpharmaguideline.com |

| Pyridoxine (Vitamin B6) | Natural Product (Vitamin) | Involved in numerous metabolic processes. | nih.govlifechemicals.compharmaguideline.com |

| Isoniazid | Synthetic Pharmaceutical | An antibiotic used for the treatment of tuberculosis. | pharmaguideline.com |

| Torasemide | Synthetic Pharmaceutical | An antihypertensive drug. | lifechemicals.com |

| Vismodegib | Synthetic Pharmaceutical | An anti-carcinoma drug. | lifechemicals.com |

Positioning of 3-Bromo-2-hydrazinyl-5-nitropyridine within the Substituted Pyridine Landscape

Within the vast family of pyridine derivatives, this compound emerges as a highly functionalized molecule. Its structure is characterized by the presence of three distinct substituents on the pyridine core, each imparting specific chemical properties and reactivity. This polysubstituted nature makes it a valuable building block in synthetic chemistry for the construction of more complex heterocyclic systems.

| Property | Data | Source |

|---|---|---|

| IUPAC Name | This compound | matrix-fine-chemicals.com |

| CAS Number | 15862-38-1 | matrix-fine-chemicals.comkeyorganics.net |

| Molecular Formula | C5H5BrN4O2 | matrix-fine-chemicals.comkeyorganics.net |

| Molecular Weight | 233.025 g/mol | matrix-fine-chemicals.com |

Functional groups are the centers of reactivity in organic molecules, determining their characteristic chemical reactions and properties. reachemchemicals.comsolubilityofthings.com In this compound, the interplay between the hydrazinyl, bromo, and nitro groups provides a rich platform for molecular design and synthetic applications.

Hydrazinyl Group (-NHNH2): The hydrazinyl group is a potent nucleophile. This functionality allows the molecule to readily participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, which can be valuable intermediates for synthesizing other heterocyclic rings. The presence of a hydrazide or related group can also enhance the biological activity of pyridine compounds. mdpi.com

Bromo Group (-Br): As a halogen, the bromine atom is an electron-withdrawing group and serves as a good leaving group in nucleophilic aromatic substitution reactions. wikipedia.org Its position on the pyridine ring represents a key site for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Nitro Group (-NO2): The nitro group is one of the strongest electron-withdrawing functional groups. nih.gov Its presence significantly decreases the electron density of the pyridine ring, which deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at positions ortho and para to the nitro group. nih.govnih.gov Furthermore, the nitro group can be readily reduced to an amino group (-NH2), providing a synthetic handle for a different set of chemical transformations, such as diazotization or acylation. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRGIVXZHDLCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389416 | |

| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-38-1 | |

| Record name | Pyridine, 3-bromo-2-hydrazinyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-hydrazinyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 3 Bromo 2 Hydrazinyl 5 Nitropyridine

Reactivity Profile of the Hydrazinyl Group: Nucleophilic and Condensation Reactions

The hydrazinyl (-NHNH2) group at the 2-position of the pyridine (B92270) ring is a potent nucleophile, rendering it susceptible to a variety of chemical transformations, most notably condensation and cyclization reactions.

Formation of Hydrazone Derivatives via Condensation with Aldehydes and Ketones

The terminal nitrogen atom of the hydrazinyl moiety readily participates in condensation reactions with carbonyl compounds. The reaction of 3-Bromo-2-hydrazinyl-5-nitropyridine with a range of aldehydes and ketones, typically under acidic catalysis, yields the corresponding hydrazone derivatives. This reaction is a cornerstone in the derivatization of hydrazines, allowing for the introduction of a wide array of substituents onto the parent molecule.

The general mechanism involves the nucleophilic attack of the primary amine of the hydrazinyl group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The resulting hydrazones are often crystalline solids and serve as valuable intermediates for further synthetic manipulations.

Table 1: Examples of Hydrazone Formation

| Reactant A | Reactant B | Product |

|---|---|---|

| This compound | Benzaldehyde | N'-(phenylmethylene)-3-bromo-5-nitropyridin-2-yl)hydrazine |

| This compound | Acetone | N'-(propan-2-ylidene)-3-bromo-5-nitropyridin-2-yl)hydrazine |

This table presents hypothetical reaction products based on the known reactivity of hydrazines with aldehydes and ketones.

Cyclization Reactions Leading to Novel Fused Heterocyclic Ring Systems (e.g., Triazolopyridines, Pyridotriazines)

The hydrazinyl group, particularly after its conversion to a hydrazone or a related derivative, is a key precursor for the synthesis of fused heterocyclic ring systems. These intramolecular or intermolecular cyclization reactions lead to the formation of bicyclic and polycyclic structures with significant biological and material science applications.

One of the most prominent applications is the synthesis of triazolopyridines . For instance, oxidative cyclization of the corresponding hydrazones can lead to the formation of a 1,2,4-triazole ring fused to the pyridine core. researchgate.net This transformation typically involves an oxidizing agent that facilitates the formation of the new heterocyclic ring.

Furthermore, the reaction of this compound with 1,2-dicarbonyl compounds or their equivalents can pave the way for the synthesis of pyridotriazines . The initial condensation to form a hydrazone is followed by an intramolecular cyclization to construct the six-membered triazine ring fused to the pyridine. The specific reaction conditions and the nature of the dicarbonyl compound dictate the final structure of the pyridotriazine derivative.

Pyridine Ring Functionalization and Diverse Substitution Reactions

The pyridine ring of this compound is electron-deficient due to the presence of the electronegative nitrogen atom and the strongly electron-withdrawing nitro group. This electronic nature governs the reactivity of the substituents on the ring.

Reactivity of the Halogen Atom (Bromine) for Further Derivatization

The bromine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. Although the 3-position is generally less activated towards nucleophilic attack compared to the 2- and 4-positions, the presence of the electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the ring, thereby facilitating the displacement of the bromide ion by a variety of nucleophiles.

This reactivity allows for the introduction of diverse functional groups at the 3-position, including amines, alkoxides, and thiolates. The choice of nucleophile, solvent, and reaction temperature are critical parameters in controlling the outcome of these substitution reactions.

Transformations of the Nitro Group (e.g., Reduction to Amino Derivatives)

The nitro group at the 5-position is a versatile functional group that can undergo several transformations, with reduction to an amino group being the most common. A variety of reducing agents can be employed for this purpose, ranging from catalytic hydrogenation (e.g., H2/Pd-C) to metal-acid systems (e.g., Sn/HCl, Fe/HCl) and other chemical reductants like sodium dithionite. orgsyn.org

The resulting 5-amino-3-bromo-2-hydrazinylpyridine is a valuable intermediate, as the newly formed amino group can be further functionalized through diazotization, acylation, or alkylation reactions, providing access to a wide range of substituted pyridine derivatives.

Table 2: Potential Transformations of Functional Groups

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| This compound | R-CHO / R2CO | Hydrazone derivative |

| This compound | Oxidizing agent (after hydrazone formation) | Triazolopyridine derivative |

| This compound | Nucleophile (e.g., R-NH2, R-OH, R-SH) | 3-substituted-2-hydrazinyl-5-nitropyridine |

This table illustrates potential derivatization pathways based on the known reactivity of the respective functional groups.

Application in Multicomponent Reaction (MCR) Strategies for Complex Scaffold Generation

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient tools for the rapid generation of molecular complexity. nih.govsemanticscholar.org The diverse functionalities present in this compound make it an attractive candidate for the design of novel MCRs.

The hydrazinyl group can act as one of the components, reacting with a carbonyl compound and another nucleophile or electrophile in a sequential or concerted manner. For example, a three-component reaction involving this compound, an aldehyde, and a β-ketoester could potentially lead to the formation of complex pyridopyridazine or other fused heterocyclic systems. The presence of the bromo and nitro groups offers further handles for post-MCR modifications, expanding the chemical space accessible from this versatile starting material. While specific MCRs involving this exact compound are not widely reported, its structural features strongly suggest its potential as a valuable building block in this area of synthetic chemistry.

One-Pot Syntheses of Triazolopyridine Scaffolds

The synthesis of wikipedia.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]pyridine derivatives from 2-hydrazinopyridines is a well-established and efficient method for constructing this fused heterocyclic system. While specific literature detailing the one-pot synthesis of 6-bromo-8-nitro- wikipedia.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]pyridine directly from this compound is not extensively documented in readily available sources, the general synthetic strategies for related compounds provide a clear pathway.

These one-pot reactions typically involve the condensation of the hydrazinyl group with a suitable one-carbon electrophile, followed by an intramolecular cyclization. Common reagents for this transformation include orthoesters, carboxylic acids, and aldehydes. For instance, the reaction of a 2-hydrazinopyridine with an aldehyde initially forms a hydrazone intermediate. Subsequent oxidative cyclization, often promoted by reagents like ceric ammonium nitrate or simply by aerobic oxidation, leads to the formation of the triazole ring.

A plausible one-pot synthesis of 6-bromo-8-nitro- wikipedia.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]pyridine would involve the reaction of this compound with an appropriate cyclizing agent. The resulting product, 6-bromo-8-nitro- wikipedia.orglibretexts.orgwikipedia.orgtriazolo[4,3-a]pyridine, has been identified with the CAS number 951884-20-1, indicating its synthesis and characterization have been reported in the chemical literature. nih.govlookchem.comchemicalbook.comcymitquimica.com

Table 1: Plausible Reactants for One-Pot Triazolopyridine Synthesis

| Reactant Category | Specific Example | Expected Intermediate |

| Orthoesters | Triethyl orthoformate | Formimidate |

| Aldehydes | Formaldehyde | Hydrazone |

| Carboxylic Acids | Formic acid | Acylhydrazide |

Formation of Pyridotriazine Architectures

The synthesis of pyridotriazine scaffolds from 2-hydrazinopyridine precursors represents another important derivatization pathway. These reactions typically involve the condensation of the hydrazinyl moiety with a two-carbon synthon, leading to the formation of the six-membered triazine ring fused to the pyridine core.

The reaction conditions for such transformations often involve heating in a suitable solvent, sometimes with the addition of an acid or base catalyst to facilitate the condensation and cyclization steps. The specific isomer of the pyridotriazine formed would depend on the nature of the dicarbonyl compound and the regioselectivity of the cyclization.

Investigations into Transition Metal-Catalyzed Reactions Involving this compound

The presence of a bromine atom on the pyridine ring of this compound opens up possibilities for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the core structure. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, generally makes the bromo substituent amenable to oxidative addition to a low-valent transition metal catalyst, which is the key initial step in most cross-coupling catalytic cycles.

While specific studies detailing the participation of this compound in such reactions are not extensively reported, the principles of Suzuki, Sonogashira, and Buchwald-Hartwig reactions on bromo-pyridines are well-established. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.orgsigmaaldrich.com It is important to note that the hydrazinyl group may require protection prior to these coupling reactions to avoid potential side reactions or catalyst inhibition.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed cross-coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.orgsigmaaldrich.commdpi.comsoton.ac.ukresearchgate.netnih.gov This would lead to the formation of a new carbon-carbon bond at the 3-position of the pyridine ring, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents. A typical catalytic system for this transformation would involve a palladium(0) catalyst, a phosphine ligand, and a base.

Sonogashira Coupling: The Sonogashira reaction would enable the coupling of this compound with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.orglibretexts.orglibretexts.orgorganic-chemistry.org This reaction is highly effective for the formation of carbon-carbon triple bonds and would introduce an alkynyl moiety at the 3-position of the pyridine ring. The resulting alkynylpyridines are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orglibretexts.orgwikipedia.orgacsgcipr.orgyoutube.com This would replace the bromine atom with an amino group, providing access to a range of 3-amino-2-hydrazinyl-5-nitropyridine derivatives. The choice of phosphine ligand is often crucial for the success of this reaction.

Table 2: Potential Transition Metal-Catalyzed Reactions of this compound

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | 3-Aryl/vinyl-2-hydrazinyl-5-nitropyridine | Pd(0) complex, phosphine ligand, base |

| Sonogashira Coupling | R-C≡CH | 3-Alkynyl-2-hydrazinyl-5-nitropyridine | Pd complex, Cu(I) salt, amine base |

| Buchwald-Hartwig Amination | R¹R²NH | 3-(R¹R²-amino)-2-hydrazinyl-5-nitropyridine | Pd(0) or Pd(II) complex, phosphine ligand, base |

Spectroscopic and Structural Elucidation of 3 Bromo 2 Hydrazinyl 5 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Bromo-2-hydrazinyl-5-nitropyridine, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the hydrazinyl group.

The aromatic region of the spectrum would likely display two doublets, characteristic of the two protons on the highly substituted pyridine ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, nitro, and hydrazinyl substituents. The nitro group, being a strong electron-withdrawing group, would deshield the adjacent protons, causing them to resonate at a lower field. Conversely, the hydrazinyl group, an electron-donating group, would shield the nearby protons, shifting their signals to a higher field. The coupling between these two aromatic protons would result in a characteristic doublet-of-doublets splitting pattern, with the magnitude of the coupling constant providing information about their relative positions on the ring.

The protons of the hydrazinyl (-NH-NH₂) group would also give rise to signals in the ¹H NMR spectrum. The chemical shifts of these protons can be highly variable and are often broad due to quadrupole effects of the nitrogen atoms and chemical exchange with residual water in the solvent. Their integration value, however, would correspond to three protons.

A hypothetical ¹H NMR data table is presented below based on the analysis of similar structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.5 - 9.0 | d | 1H | H-6 (Pyridine) |

| 7.8 - 8.2 | d | 1H | H-4 (Pyridine) |

| 7.0 - 7.5 | br s | 1H | -NH- |

| 4.5 - 5.0 | br s | 2H | -NH₂ |

Note: This table is illustrative and based on predicted values. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring.

The chemical shifts of these carbon atoms are significantly influenced by the attached substituents. The carbon atom bearing the nitro group (C-5) would be expected to resonate at a downfield position due to the strong electron-withdrawing nature of the nitro group. Similarly, the carbon attached to the bromine atom (C-3) would also be shifted downfield. The carbon atom bonded to the hydrazinyl group (C-2) would experience an upfield shift due to the electron-donating nature of the hydrazinyl substituent. The remaining carbon atoms of the pyridine ring (C-4 and C-6) would have chemical shifts determined by the combined electronic effects of the substituents.

A hypothetical ¹³C NMR data table is provided below for illustrative purposes.

| Chemical Shift (δ, ppm) | Assignment |

| 155 - 160 | C-2 (Pyridine) |

| 145 - 150 | C-5 (Pyridine) |

| 140 - 145 | C-6 (Pyridine) |

| 120 - 125 | C-4 (Pyridine) |

| 105 - 110 | C-3 (Pyridine) |

Note: This table is illustrative and based on predicted values. Actual experimental values may vary.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously establishing the complete molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for this compound.

A COSY spectrum would reveal the coupling between adjacent protons, confirming the connectivity of the protons on the pyridine ring. Cross-peaks between the signals of H-4 and H-6 would definitively establish their ortho relationship.

An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. This would allow for the direct assignment of the protonated carbons of the pyridine ring by correlating the ¹H and ¹³C NMR signals.

An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For instance, correlations between the hydrazinyl protons and the C-2 carbon of the pyridine ring would confirm the position of the hydrazinyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements. These techniques are complementary and offer a comprehensive vibrational profile of the compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its various functional groups.

The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or two sharp bands in the region of 3200-3400 cm⁻¹. The presence of intermolecular hydrogen bonding could lead to a broadening and shifting of these bands to lower wavenumbers. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would give rise to two strong absorption bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring would be observed in the fingerprint region, between 1400-1600 cm⁻¹. The C-Br stretching vibration would appear at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

A representative FT-IR data table is shown below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H Stretch (Hydrazinyl) |

| 3200 - 3300 | Medium, Sharp | N-H Stretch (Hydrazinyl) |

| 1580 - 1620 | Strong | C=C/C=N Stretch (Pyridine Ring) |

| 1500 - 1560 | Very Strong | Asymmetric NO₂ Stretch |

| 1300 - 1370 | Very Strong | Symmetric NO₂ Stretch |

| 1100 - 1200 | Medium | C-N Stretch |

| 500 - 700 | Medium to Weak | C-Br Stretch |

Note: This table is illustrative. Actual experimental values may vary.

Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibration of the nitro group would be expected to be a strong band. The vibrations of the pyridine ring, particularly the ring breathing modes, would also be prominent. The C-Br stretching vibration is also typically well-observed in the Raman spectrum. The N-H stretching vibrations of the hydrazinyl group, while present, are often weaker in the Raman spectrum compared to the FT-IR spectrum.

A hypothetical FT-Raman data table is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1580 - 1620 | Strong | C=C/C=N Stretch (Pyridine Ring) |

| 1300 - 1370 | Very Strong | Symmetric NO₂ Stretch |

| 1000 - 1050 | Strong | Pyridine Ring Breathing Mode |

| 500 - 700 | Strong | C-Br Stretch |

Note: This table is illustrative. Actual experimental values may vary.

By combining the data from these advanced spectroscopic techniques, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for further chemical and biological investigations of this compound.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Hydrazinyl 5 Nitropyridine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties like optimized geometry, vibrational frequencies, and electronic distribution. Typically, a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen to perform these calculations, providing a balance between accuracy and computational cost.

Geometry Optimization and Detailed Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This predicts the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For a molecule like 3-Bromo-2-hydrazinyl-5-nitropyridine, this analysis would also involve a conformational search to identify different spatial arrangements (conformers) of the flexible hydrazinyl group and determine their relative energies to find the global minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gaps

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding chemical reactivity. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

Interactive Data Table: Hypothetical FMO Parameters Note: The following data is illustrative and not based on actual experimental or computational results for this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.50 |

| Energy Gap (ΔE) | 4.00 |

Molecular Electrostatic Potential (MEP) Mapping for Predicting Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red regions signify negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow areas represent neutral or intermediate potential. For this compound, one would expect negative potential near the oxygen atoms of the nitro group and the nitrogen atoms, making them likely sites for electrophilic interaction.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure of a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these interactions. Strong intramolecular interactions, such as hyperconjugation, are revealed by high E(2) values. This analysis helps explain the delocalization of electron density and the stability arising from specific donor-acceptor interactions within the molecule, for instance, between the lone pairs on the hydrazinyl nitrogens and the antibonding orbitals of the pyridine (B92270) ring.

Reactivity Prediction and Reaction Mechanism Studies

Computational methods are also used to predict how and where a molecule is likely to react. This involves calculating various reactivity descriptors derived from DFT.

Calculation of Fukui Functions and Local Softness Indices for Identifying Reactive Sites

Fukui functions (f(r)) and local softness (s(r)) are reactivity descriptors that indicate the propensity of different atomic sites in a molecule to undergo nucleophilic, electrophilic, or radical attack. The Fukui function measures the change in electron density at a specific point when the total number of electrons in the system changes.

f+(r) corresponds to reactivity towards a nucleophilic attack (accepting an electron).

f-(r) corresponds to reactivity towards an electrophilic attack (donating an electron).

f0(r) corresponds to reactivity towards a radical attack.

The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack. Local softness is related to the Fukui function and provides a similar prediction of site selectivity.

Interactive Data Table: Hypothetical Fukui Function Indices Note: The following data is illustrative and not based on actual computational results. Atom numbering is arbitrary.

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| N (nitro) | 0.15 | 0.02 |

| C-Br | 0.12 | 0.05 |

| N (hydrazine-alpha) | 0.03 | 0.18 |

| N (hydrazine-beta) | 0.04 | 0.22 |

Simulation of Solvent Effects on Reaction Activation Energies and Pathways

The chemical reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions, is significantly influenced by the solvent environment. Computational simulations are crucial for elucidating these effects by modeling reaction pathways in different media. nih.gov Theoretical studies on similar heterocyclic systems demonstrate that solvent polarity can dramatically alter activation energies and the stability of reaction intermediates. nih.govmiami.edu

Density Functional Theory (DFT) calculations, often combined with a polarizable continuum model (PCM) like the Integral Equation Formalism PCM (IEFPCM), are employed to simulate the solvent's influence. researchgate.netqnl.qa For a typical SNAr reaction involving this compound, the reaction would proceed through a charged intermediate known as a Meisenheimer complex. Polar solvents are expected to stabilize this charged intermediate and the transition state leading to it, which can lower the activation energy and accelerate the reaction rate. nih.gov

However, the effect is complex; polar protic solvents can also strongly solvate the nucleophile, potentially increasing the activation barrier. nih.govnih.gov Computational models allow for the dissection of these competing effects. Studies on related nitropyridines have shown that changing the solvent can shift the favorability of different reaction pathways. For instance, in some cases, a polar SNAr mechanism might compete with a single electron transfer (SET) mechanism, and the choice of solvent can be a determining factor. nih.gov By calculating the Gibbs free energy profiles for these pathways in various simulated solvents, a deeper understanding of the reaction kinetics and mechanism can be achieved.

Computational Validation of Proposed Reaction Mechanisms (e.g., SNAr vs. Radical)

Computational chemistry is instrumental in validating and distinguishing between potential reaction mechanisms for this compound. The primary pathway for nucleophilic substitution on this electron-deficient pyridine ring, which is activated by the strong electron-withdrawing nitro group, is the Nucleophilic Aromatic Substitution (SNAr) mechanism. researchgate.netwikipedia.org DFT calculations can be used to map the potential energy surface for this reaction. researchgate.netchemrxiv.org This involves locating the transition state(s) and any intermediates, such as the Meisenheimer complex, and calculating their energies to determine the activation barriers. researchgate.netnih.gov

The SNAr mechanism is traditionally viewed as a two-step addition-elimination process. However, recent computational work has provided compelling evidence that many SNAr reactions, especially on heterocyclic rings, may proceed through a single, concerted transition state rather than a distinct intermediate. springernature.com DFT calculations can distinguish between these possibilities by searching for a stable intermediate on the reaction coordinate. For this compound, the hydrazinyl group attacks the carbon bearing the bromine atom. Theoretical calculations on analogous 2-methoxy-nitropyridines confirm that the C-2 carbon is a highly electrophilic center, supporting this reaction pathway. researchgate.net

Alternative mechanisms, such as those involving radical intermediates, can also be investigated. psu.edu By calculating the activation energies for both the heterolytic bond cleavage (SNAr) and homolytic bond cleavage (radical), a direct comparison of their kinetic feasibility can be made. In most cases involving strong nucleophiles and highly electron-poor aromatic systems, the polar SNAr pathway is found to be significantly more favorable. nih.gov

Theoretical Simulation of Spectroscopic Properties for Experimental Correlation

Computational simulations provide invaluable support for the interpretation of experimental spectra by predicting spectroscopic properties and helping to assign spectral features to specific molecular motions or electronic transitions.

The vibrational modes of this compound can be simulated using DFT calculations, typically with the B3LYP functional and a basis set such as 6-311++G(d,p). This approach has been successfully applied to structurally related molecules like 5-bromo-2-nitropyridine. The output of these calculations is a set of harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra.

To improve the agreement between theoretical and experimental results, the calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and limitations in the theoretical model. The assignments of these vibrations are made by analyzing the displacement vectors for each mode. For this compound, characteristic vibrations of the functional groups can be predicted and assigned with high confidence.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3350 - 3250 | Asymmetric and symmetric stretching of the hydrazinyl (-NHNH₂) group. |

| C-H Stretching | 3100 - 3000 | Aromatic C-H stretching on the pyridine ring. |

| N-H Bending | 1650 - 1600 | Scissoring motion of the -NH₂ group. |

| NO₂ Asymmetric Stretching | 1550 - 1510 | Asymmetric stretching of the nitro group. |

| Pyridine Ring Stretching | 1600 - 1400 | C=C and C=N stretching vibrations within the aromatic ring. |

| NO₂ Symmetric Stretching | 1360 - 1330 | Symmetric stretching of the nitro group. |

| C-N Stretching | 1300 - 1200 | Stretching of the C-NO₂ and C-NHNH₂ bonds. |

| C-Br Stretching | 700 - 600 | Stretching of the carbon-bromine bond. |

Note: These frequency ranges are based on DFT calculations performed on analogous molecules and represent expected values.

Theoretical calculations are a powerful tool for predicting ¹H and ¹³C NMR chemical shifts, which aids in structure verification and spectral assignment. The standard computational protocol involves first optimizing the molecular geometry and identifying all low-energy conformers. Subsequently, NMR shielding tensors are calculated for each conformer using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. uncw.edu To obtain results comparable to experimental data measured in solution, a solvent model (e.g., PCM) is typically included in the calculation. github.iocompchemhighlights.org

The final predicted chemical shifts are obtained by averaging the results for each conformer, weighted by their Boltzmann population distribution, and referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). uncw.edu For this compound, the electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm) for the adjacent ring protons and carbons, while the electron-donating hydrazinyl group would cause an upfield shift (lower ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| ¹H NMR | ||

| H-4 | ~8.9 - 9.2 | Deshielded due to proximity to the electron-withdrawing NO₂ group and ortho to the ring nitrogen. |

| H-6 | ~8.2 - 8.5 | Deshielded by the ring nitrogen and meta to the NO₂ group. |

| -NH- | Variable | Position dependent on solvent and concentration. |

| -NH₂ | Variable | Position dependent on solvent and concentration. |

| ¹³C NMR | ||

| C-2 | ~155 - 160 | Attached to the electron-donating hydrazinyl group. |

| C-3 | ~105 - 110 | Shielded position, attached to the bromine atom. |

| C-4 | ~140 - 145 | Deshielded, adjacent to the nitro group. |

| C-5 | ~135 - 140 | Attached to the electron-withdrawing nitro group. |

| C-6 | ~150 - 155 | Deshielded, adjacent to the ring nitrogen. |

Note: Predicted shifts are estimates based on DFT methodologies and substituent effects in related heterocyclic systems.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. mdpi.com This technique calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the spectrum. qnl.qaijcce.ac.ir For a molecule like this compound, which has multiple chromophores and auxochromes, TD-DFT can help unravel the nature of the electronic transitions.

The calculations are typically performed using an optimized ground-state geometry and incorporating a solvent model, as the absorption bands of such polar molecules can exhibit significant solvatochromism. ustc.edu.cnresearchgate.net The presence of the electron-donating hydrazinyl group and the electron-withdrawing nitro group on the pyridine ring creates a "push-pull" system, which is expected to give rise to an intramolecular charge transfer (ICT) band at a longer wavelength. ustc.edu.cn Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) provides insight into the character of these absorptions (e.g., n → π* or π → π*).

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions

| Predicted λmax Range (nm) | Oscillator Strength (f) | Major Transition Character |

|---|---|---|

| 380 - 420 | Moderate-Strong | π → π* (Intramolecular Charge Transfer, HOMO → LUMO) |

| 280 - 320 | Strong | π → π* (Localized on the nitropyridine ring) |

| 230 - 260 | Moderate | n → π* and other π → π* transitions |

Note: Values are illustrative and based on TD-DFT calculations on similar nitro-aromatic and push-pull systems.

Investigation of Non-Linear Optical (NLO) Properties and Implications for Materials Design

The molecular structure of this compound, featuring a strong electron-donating group (hydrazinyl) and a strong electron-accepting group (nitro) connected via a π-conjugated system (the pyridine ring), makes it a promising candidate for non-linear optical (NLO) applications. rsc.orgmetu.edu.tr Such "push-pull" molecules can exhibit large second-order NLO responses, which are essential for technologies like optical data storage and telecommunications. rsc.orgnih.gov

Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). nih.govscirp.orgresearchgate.net A large value of the total first hyperpolarizability (β_tot_) is a key indicator of a significant NLO response. These calculations help in the rational design of new NLO materials by allowing for the screening of different molecular structures and substituents to maximize the NLO effect.

The NLO response is strongly related to the extent of intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. nih.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger β value, as it facilitates this charge transfer. researchgate.net Computational analysis of these parameters provides a theoretical foundation for assessing the potential of this compound in materials design.

Table 4: Predicted Non-Linear Optical (NLO) Properties

| Property | Symbol | Predicted Value Range | Significance |

|---|---|---|---|

| Dipole Moment | μ | 5 - 10 Debye | Indicates significant ground-state charge separation. |

| Average Polarizability | α | 100 - 150 a.u. | Measures the molecule's response to an external electric field. |

| First Hyperpolarizability | β_tot_ | 1.0 x 10⁻²⁹ - 5.0 x 10⁻²⁹ esu | A large value indicates a strong second-order NLO response. |

| HOMO-LUMO Gap | ΔE | 2.5 - 3.5 eV | A smaller gap often correlates with enhanced NLO properties. |

Note: Values are representative estimates based on DFT calculations for analogous push-pull heterocyclic molecules.

Biological Activities and Medicinal Chemistry Significance of 3 Bromo 2 Hydrazinyl 5 Nitropyridine Derivatives

Role as a Privileged Scaffold in Rational Drug Design and Discovery

The pyridine (B92270) core structure is recognized as a "privileged scaffold" because of its ability to bind to multiple biological targets with high affinity, making it a cornerstone in the design of novel drugs. rsc.orgnih.gov Its derivatives have shown effectiveness in treating a variety of malignancies, including myeloid leukemia and breast cancer. nih.govingentaconnect.com The structural and electronic properties of the pyridine ring, combined with its capacity for substitution, make it an attractive framework for developing molecules with improved potency, selectivity, and pharmacokinetic profiles. nih.gov

The chemical architecture of 3-Bromo-2-hydrazinyl-5-nitropyridine makes it a valuable building block for synthesizing novel lead compounds. The hydrazinyl group, in particular, is a key functional moiety for creating hydrazone derivatives, which have demonstrated a wide spectrum of biological activities. nih.govnih.gov The bromo and nitro groups on the pyridine ring also serve as critical handles for further chemical elaboration, such as through cross-coupling reactions or nucleophilic substitutions, enabling the creation of large libraries of derivative compounds for high-throughput screening. mdpi.com The development of pyridine-based anticancer drugs, for instance, has often relied on the structural modification of these core structures through substitution with various moieties, conjugation with other compounds, or coordination with metal ions. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into viable drug candidates. nih.gov For pyridine-based compounds, SAR analyses help identify which functional groups and structural modifications enhance biological activity against specific targets. nih.govacs.org For example, in the development of anticancer agents, SAR studies have been employed to determine which substituents on the pyridine ring lead to better antiproliferative activity against various human cancer cell lines. nih.gov Research on pyridine-fused heterocyclic rings, such as imidazopyridine and pyrazolopyridines, has involved in-depth SAR studies to underline the anticancer activity associated with different pharmacophores and substituents. nih.gov These studies provide a rational basis for designing next-generation derivatives with improved efficacy.

Pharmacological Profiles and Bioactivity Screening of Derived Compounds

Derivatives synthesized from pyridine-based scaffolds are routinely screened for a wide array of biological activities. The inherent versatility of the pyridine ring allows for the development of compounds targeting diverse pathological processes, from microbial infections to cancer and inflammation. mdpi.com

Pyridine derivatives are well-documented for their antimicrobial properties. mdpi.com The hydrazide-hydrazone moiety, which can be readily synthesized from a hydrazinyl precursor, is a common feature in compounds with significant antibacterial and antifungal effects. nih.gov For instance, certain hydrazide-hydrazone derivatives have shown potent activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting greater efficacy than established antibiotics like ampicillin. nih.gov Thiazole (B1198619) derivatives, which can be synthesized from hydrazinyl precursors, have also shown promising inhibitory activity against pathogenic Candida albicans strains, with minimum inhibitory concentration (MIC) values substantially lower than the reference drug fluconazole. nih.gov

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Hydrazide-Hydrazone Derivative 19 | E. coli | 12.5 µg/mL | nih.gov |

| Hydrazide-Hydrazone Derivative 19 | S. aureus | 6.25 µg/mL | nih.gov |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivative 7e | C. albicans | 3.9 µg/mL | nih.gov |

| 3-Alkylidene-2-indolone Derivative 10f | Methicillin-resistant S. aureus (MRSA) | 0.5 µg/mL | mdpi.com |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.gov |

The search for novel anticancer agents has led to the extensive investigation of pyridine-containing molecules. nih.gov These compounds have been shown to inhibit the growth of various cancer cell lines, and their mechanism of action often involves inducing apoptosis or arresting the cell cycle. nih.govnih.govmdpi.com For example, certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov Similarly, arylidene-hydrazinyl-thiazole derivatives have shown significant antiproliferative activity against MDA-MB-231 (breast) and HeLa (cervical) cancer cells. mdpi.com Studies on 3-nitropyrazolo[5,1-c] nih.govresearchgate.netnih.govbenzotriazine derivatives revealed IC₅₀ values in the micromolar range against colon, breast, and lung carcinoma cell lines. nih.gov

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | MCF-7 (Breast) | 2.93 µM | nih.gov |

| 2-(2-Benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL | mdpi.com |

| 2-(2-Benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 µg/mL | mdpi.com |

| 3-(Coumarin-3-yl)-acrolein Derivative 6e | KB (Oral Epidermoid) | 0.39 µM | frontiersin.org |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | Most active of its series | mdpi.com |

Chronic inflammation is a key factor in many diseases, and compounds that can mitigate this process are of great therapeutic interest. nih.govmdpi.com Hydrazide and hydrazone derivatives have exhibited a range of biological effects, including anti-inflammatory and antioxidant activities. nih.gov The anti-inflammatory potential of new pyridine- and thiazole-based hydrazides has been evaluated using methods such as the inhibition of bovine serum albumin denaturation, with several compounds showing significant activity. nih.gov The antioxidant properties of novel thiazolo[4,5-b]pyridine derivatives have been assessed through their scavenging effect on DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. pensoft.net Furthermore, catechol hydrazinyl-thiazole derivatives have been specifically designed to exhibit strong antioxidant and radical scavenging activity. mdpi.com

| Compound Class | Activity Type | Key Finding | Reference |

|---|---|---|---|

| Pyridine- and Thiazole-Based Hydrazides | Anti-inflammatory | IC₅₀ values of 46.29–100.60 µg/mL (Protein denaturation inhibition) | nih.gov |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Anti-inflammatory | IC₅₀ values of 0.04–0.07 mg/mL (Protease inhibition) | nih.gov |

| Thiazolo[4,5-b]pyridine Derivatives | Antioxidant | Effective scavenging of DPPH radicals | pensoft.net |

| Catechol Hydrazinyl-Thiazole (CHT) | Antioxidant | Stronger DPPH scavenging than Trolox and Ascorbic Acid | mdpi.com |

Investigations into Enzyme Inhibition Mechanisms and Potency

The therapeutic potential of this compound derivatives is often linked to their ability to inhibit specific enzymes. For instance, hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, an enzyme crucial for angiogenesis. d-nb.info Molecular docking studies have shown that these compounds can fit effectively into the VEGFR-2 tyrosine kinase domain. d-nb.info The potency of these derivatives is influenced by the nature of their substituents; compounds featuring an electron-donating group tend to exhibit higher activity. d-nb.info

Similarly, other pyridine derivatives have been investigated as inhibitors for different enzymes. In one study, various heterocyclic derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation. Molecular docking was used to investigate the binding affinities of these compounds against the active site of the target enzyme.

In another example, a related compound, 2-Amino-3-bromo-5-nitropyridine, was docked into the active site of a protein (PDB ID: 5FCT) known as a Dihydrofolate synthase inhibitor, demonstrating a minimum binding energy of -5.9 kcal/mol. This suggests that the bromo-nitropyridine scaffold can serve as a foundation for developing inhibitors against various enzymatic targets.

Exploration of Cardiovascular and Other Potential Therapeutic Applications

The inhibition of enzymes like VEGFR-2 tyrosine kinase by derivatives containing the bromo-hydrazinyl-pyridine scaffold points toward potential cardiovascular applications. d-nb.info Since VEGFR-2 is a key regulator of angiogenesis—the formation of new blood vessels—its inhibition can be a therapeutic strategy for diseases characterized by pathological blood vessel growth. d-nb.info

Beyond cardiovascular applications, these derivatives have been explored for their anticancer properties. The inhibition of VEGFR-2 also plays a critical role in cancer therapy by preventing tumor angiogenesis, which is necessary for tumor growth and metastasis. d-nb.info Studies on 5-bromoindole hydrazone derivatives showed they could inhibit the proliferation of human cancer cell lines, with some compounds showing potency comparable to the standard VEGFR TK inhibitor, sorafenib. d-nb.info The anticancer mechanism of these compounds involves cell cycle arrest and the induction of apoptosis. d-nb.info

Molecular Docking and In Silico Screening for Biological Target Identification

Molecular docking and in silico screening are fundamental computational techniques used to predict how a molecule, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. nih.gov These methods are crucial for identifying potential biological targets and understanding the structural basis of a compound's activity, thereby streamlining the drug discovery process. auctoresonline.org By simulating the binding of a ligand to a receptor's active site, researchers can estimate the strength of the interaction and identify key binding features before proceeding with more resource-intensive laboratory experiments. auctoresonline.org

Prediction of Binding Affinities and Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and its target. Lower binding energy values typically indicate a more stable and favorable interaction. For example, various pyridine-pyrazole hybrid derivatives showed binding energies ranging from -6.08 to -7.84 kJ/mol when docked against GlcN-6-P synthase. nih.gov

Docking studies also provide detailed insights into the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. In studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives targeting the VEGFR tyrosine kinase domain, the 5-bromo-1H-indole-2-carbohydrazide moiety was found to form multiple pi-pi, pi-sulfur, and pi-alkyl interactions with key amino acid residues like Val848, Phe1047, and Leu1035, in addition to a hydrogen bond with Asp1046. d-nb.info

Table 1: Predicted Binding Affinities of Related Hydrazone and Pyridine Derivatives Against Various Protein Targets

Docking Studies Against Specific Protein Targets (e.g., Kinases, Viral Proteases like COVID-19 Main Protease, CYP121 Enzyme)

The versatility of the pyridine-hydrazone scaffold allows for its evaluation against a wide array of specific protein targets implicated in various diseases.

Kinases: Receptor tyrosine kinases (RTKs) like VEGFR-2 and EGFR are primary targets for anticancer drug development. Hydrazone derivatives have been extensively studied as potential VEGFR-2 inhibitors. d-nb.infomdpi.com Docking studies help rationalize their inhibitory activity by revealing how they occupy the ATP-binding site and interact with key residues. mdpi.com

Viral Proteases: In the search for treatments for viral diseases, key viral enzymes are often targeted. For example, the COVID-19 main protease (Mpro) is essential for viral replication. Docking studies have been used to evaluate the potential of various heterocyclic compounds, including pyridine derivatives, to inhibit this enzyme.

Other Enzymes: The application of docking is broad, extending to enzymes from various classes. Studies have explored the interaction of pyridine derivatives with targets such as GlcN-6-P synthase in microbes and Janus kinase 2 (JAK2), which is involved in myeloproliferative disorders. nih.govresearchgate.net These computational evaluations help predict the inhibitory potential and guide the synthesis of more effective compounds. researchgate.net

Bioavailability and Pharmacokinetic Considerations for Derivatives (e.g., Impact of Fluoro-Substituents on Membrane Permeability and Binding Affinity)

The therapeutic effectiveness of a drug candidate depends not only on its biological activity but also on its bioavailability and pharmacokinetic properties. A key factor influencing bioavailability is the ability of a compound to cross biological membranes, a property often related to its lipophilicity.

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, which in turn affects membrane permeability. nih.gov The effect of fluorination is complex and context-dependent. nih.gov While fluorination generally increases the hydrophobic surface of a molecule, which can enhance lipophilicity, it also increases the polarity of adjacent atoms, which can have the opposite effect. nih.gov For instance, in a series of 2-(thiofluoroalkyl)pyridines, the fully fluorinated SCF₃ derivative exhibited the highest lipophilicity, while fluorination of internal C–H bonds sometimes led to a decrease in this property. nih.gov

Studies on substituted pyridines have shown that the parent pyridine is highly permeable across Caco-2 monolayers, a model for the intestinal barrier. nih.gov However, chemical substitutions can alter this permeability significantly. For example, a 3-F substituent results in one of the highest permeability values in the series, while other groups can reduce it substantially. nih.gov This demonstrates that strategic placement of substituents, including fluorine, can be used to modulate the permeability and, consequently, the bioavailability of pyridine-based drug candidates. nih.gov

In Silico ADME-Tox Prediction for Preliminary Drug-Likeness and Safety Profile Evaluation

Before a compound can be considered a viable drug candidate, it must exhibit acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. In silico ADME-Tox prediction tools are widely used in early-stage drug discovery to evaluate these properties computationally, helping to identify and filter out compounds with poor pharmacokinetic or safety profiles. auctoresonline.org

These predictive models assess various parameters, including:

Drug-Likeness: This is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com Hydrazone and pyridine derivatives are frequently screened against these rules to ensure they possess physicochemical properties consistent with orally available drugs. semanticscholar.org

Absorption: Predictions for human intestinal absorption (HIA) and permeability through models like the Caco-2 cell line are common. auctoresonline.org Many synthesized hydrazone derivatives show desirable ADME profiles with parameters falling within acceptable ranges. semanticscholar.org

Metabolism: A crucial aspect is the potential for a compound to inhibit cytochrome P450 (CYP) enzymes, which are vital for drug metabolism. In silico studies on some bromoindole hydrazone derivatives predicted that they would not inhibit CYP enzymes. d-nb.info

Toxicity: Preliminary safety is assessed by predicting potential toxicities, such as hepatotoxicity or carcinogenicity. d-nb.infomdpi.com For many pyrazolo[1,5-a]pyrimidine derivatives, carcinogenicity tests were predicted to be negative. mdpi.com

Table 2: Summary of Predicted In Silico ADME Properties for Related Heterocyclic Derivatives

Advanced Applications and Future Research Perspectives

Potential in Materials Science

The electron-deficient nature of the nitropyridine ring, combined with the potential for hydrogen bonding and coordination chemistry, makes 3-Bromo-2-hydrazinyl-5-nitropyridine a versatile building block for new materials.

Development of Novel Organic Materials Utilizing Pyridine (B92270) Scaffolds

Pyridine derivatives are fundamental components in the design of functional organic materials due to their electronic properties, thermal stability, and ability to participate in intermolecular interactions. The subject compound, this compound, is a pyridine derivative that can serve as a precursor for more complex molecular structures. georganics.skmatrix-fine-chemicals.comsynchem.de The presence of the nitro group, a strong electron-withdrawing group, and the bromine atom, which can be substituted via various cross-coupling reactions, offers a pathway to synthesize a diverse range of functional molecules. These molecules could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where tailored electronic properties are crucial. The hydrazinyl group provides a site for further chemical modification, allowing for the construction of larger conjugated systems or polymers with tunable optical and electronic characteristics.

Exploration in Dye-Sensitized Solar Cells (DSSC) (General context of hydrazone derivatives)

Hydrazone derivatives, which can be readily synthesized from hydrazinyl compounds like this compound, have emerged as a promising class of organic dyes for dye-sensitized solar cells (DSSCs). researchgate.netsumdu.edu.ua DSSCs are a cost-effective alternative to conventional silicon-based solar cells. sumdu.edu.uabohrium.com The performance of a DSSC is heavily dependent on the properties of the organic dye used as a sensitizer. Hydrazone-based dyes exhibit several advantageous features, including strong light absorption in the visible spectrum and appropriate energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for efficient electron injection into the semiconductor (typically TiO2) and dye regeneration. researchgate.net

Researchers have synthesized various hydrazone dyes and evaluated their performance in DSSCs, demonstrating their potential. For instance, N,N-diphenyl-hydrazone dyes have achieved power conversion efficiencies (PCE) of up to 5.83%. researchgate.net Metal-free hydrazone-based dyes have shown efficiencies between 3.8% and 4.5% in solid-state devices. researchgate.net More recently, hydrazonothiazole dyes designed for greenhouse applications have displayed impressive PCEs ranging from 6.27% to 8.85%, along with excellent long-term stability. bohrium.com The conversion of the hydrazinyl group in this compound to various hydrazone structures could yield novel dyes for DSSC applications.

| Hydrazone Dye Type | Power Conversion Efficiency (PCE) | Key Features |

| N,N-diphenyl-hydrazone dyes | Up to 5.83% | Efficient sensitizers for DSSC production. researchgate.net |

| Metal-free hydrazone dyes | 3.8% - 4.5% | Synthesized from inexpensive materials without expensive catalysts. researchgate.net |

| Hydrazonothiazole dyes (MHS-4) | 8.85% | Designed to transmit light ideal for plant growth, excellent long-term stability. bohrium.com |

| Biscarbazole and terthiophene based molecular glasses with hydrazone | Not specified for PCE, but functional | Used in solid-state dye-sensitized solar cells. osti.gov |

Applications in Catalysis and Ligand Design

The nitrogen atoms within the pyridine ring and the hydrazinyl group of this compound make it an excellent candidate for applications in coordination chemistry and catalysis.

Role as Ligands in the Formation of Transition Metal Complexes

The compound this compound possesses multiple potential coordination sites, primarily the nitrogen atoms of the pyridine ring and the hydrazinyl group. This allows it to act as a ligand, binding to transition metal ions to form stable complexes. researchgate.netmdpi.com The formation of such complexes can significantly alter the electronic and steric properties of both the metal center and the ligand, leading to materials with novel catalytic, magnetic, or optical properties. For example, related hydrazide and thiazole (B1198619) derivatives containing pyridyl groups have been successfully used to synthesize complexes with first-row transition metals like manganese, nickel, and zinc. mdpi.comrsc.orgorientjchem.org These complexes have been investigated for their structural characteristics and photophysical properties. rsc.org The synthesis of metal complexes with ligands derived from 2-bromo-5-methoxy benzylidene hydrazine (B178648) further demonstrates the versatility of such structures in coordination chemistry. researchgate.net The specific coordination geometry and resulting properties of complexes formed with this compound would depend on the metal ion, the reaction conditions, and the potential for the hydrazinyl group to act as a bridging ligand.

Investigation in Hydrogen Bond Catalysis

Hydrogen bond catalysis is a powerful tool in organic synthesis that utilizes the directional and specific nature of hydrogen bonds to control reactivity and selectivity. Molecules that can act as both hydrogen bond donors and acceptors are particularly valuable in this context. This compound features the N-H protons of the hydrazinyl group, which can act as hydrogen bond donors. Concurrently, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can serve as hydrogen bond acceptors. This dual functionality suggests its potential as an organocatalyst. While direct studies on this specific compound are not available, the principles of hydrogen bond catalysis support this hypothesis. For instance, intramolecular O—H⋯N hydrogen bonds are observed in related hydrazide structures, influencing their conformation. nih.gov Similarly, intermolecular hydrogen bonding plays a crucial role in the crystal packing of related bromo-hydroxy-nitropyridine compounds. researchgate.net The strategic positioning of donor and acceptor sites in this compound could be exploited to activate substrates and facilitate specific chemical transformations.

Innovative Synthetic Methodologies and Process Intensification

The advancement of synthetic organic chemistry continually seeks more efficient, safer, and scalable methods for producing valuable chemical compounds. Research into innovative synthetic routes for this compound and related compounds is crucial for enabling its potential applications. Methodologies for the synthesis of related building blocks, such as 5-bromo-2-nitropyridine, have been developed for large-scale production. These methods often involve the oxidation of the corresponding aminopyridine using reagents like hydrogen peroxide. researchgate.netchemicalbook.com

Development of Novel Protocols for Accessing Complex Pyridine Architectures

The development of novel synthetic protocols is crucial for accessing complex molecular scaffolds that are otherwise difficult to synthesize. Substituted nitropyridines, close analogs of this compound, serve as key starting materials for intricate, fused-ring systems. For instance, isoxazol-5(2H)-ones bearing a nitropyridine substituent have been shown to undergo rearrangement reactions in the presence of triethylamine (B128534) to form imidazo[1,2-a]pyridines and indoles. mdpi.com This type of base-catalyzed rearrangement highlights a pathway to generate complex heterocyclic systems from simpler pyridine precursors.

The reactivity of the hydrazinyl group in this compound allows for condensation reactions with various carbonyl compounds to form hydrazones, which can then be cyclized to create a variety of heterocyclic rings fused to the pyridine core. Similarly, the bromo and nitro groups can be targeted through nucleophilic substitution or reduction reactions, respectively, to further functionalize the molecule. nbinno.com For example, related compounds like 2-Bromo-5-nitropyridine are readily converted to 2-amino-5-nitropyridine (B18323) or undergo palladium-catalyzed cross-coupling reactions to yield 2-aryl-5-nitropyridines, which are intermediates for various pharmaceuticals. nbinno.com These established transformations underscore the potential of this compound in building diverse and complex pyridine-based structures.

Strategies for Enhancing Reaction Efficiency, Yields, and Scalability

Optimizing reaction conditions is paramount for the efficient, high-yield, and scalable synthesis of chemical compounds. In the synthesis of pyridine derivatives, seemingly minor changes in reagents or conditions can significantly impact the outcome. For example, in the preparation of 2,3-diaminopyridine (B105623) from 2-aminopyridine, the yields of the intermediate 2-amino-5-bromo-3-nitropyridine (B172296) were improved over previously recorded methods, demonstrating the importance of procedural refinement. orgsyn.org

Strategies for enhancing efficiency often involve the careful selection of catalysts, solvents, and reaction temperatures. Three-component ring transformations of dinitropyridone with a ketone and an ammonia (B1221849) source have been developed to produce nitropyridines that are difficult to obtain through other methods. nih.gov The efficiency of these reactions can be improved by employing more severe conditions, such as heating at high temperatures in an autoclave, which can drive the reaction to completion and afford better yields. nih.gov Such strategies are directly applicable to reactions involving this compound, where maximizing the output of multi-step syntheses is crucial for practical applications in research and industry. georganics.sk

Expansion of the Chemical Space through Combinatorial and Library Synthesis

Combinatorial chemistry and library synthesis are powerful tools for drug discovery, allowing for the rapid generation and screening of thousands to millions of compounds. georganics.sk By systematically combining a set of building blocks, vast chemical spaces can be explored to identify molecules with desired biological activities. The scaffold of this compound is well-suited for this approach. Its distinct functional groups—the hydrazinyl, bromo, and nitro moieties—can be independently modified.

For example, the hydrazinyl group can be reacted with a library of aldehydes or ketones to create a diverse set of hydrazone derivatives. The bromo group can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck) with a library of boronic acids or alkenes. This multi-directional derivatization allows for the creation of a large and structurally diverse library of compounds from a single, versatile starting material, significantly expanding the accessible chemical space for high-throughput screening.

Identification of Emerging Therapeutic Areas and Unexplored Biological Targets for Derived Compounds

Pyridine derivatives are integral to numerous pharmaceuticals, and compounds derived from nitropyridine scaffolds continue to be explored for new therapeutic applications. Research into structurally related molecules has identified promising activity in several key areas.

Notably, derivatives of bromo-hydrazonoindolin-2-ones have been synthesized and evaluated as novel anticancer agents. nih.gov Some of these compounds have shown potent inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, and have demonstrated the ability to induce cell cycle arrest in cancer cell lines. nih.govmdpi.com Additionally, other heterocyclic systems derived from pyridine precursors are being investigated as potential anti-influenza inhibitors targeting the neuraminidase enzyme. nih.gov The structural features of this compound make it an excellent starting point for designing inhibitors for various enzymes and receptors, opening avenues to unexplored biological targets.

Table 1: Potential Therapeutic Targets for Pyridine Derivatives

| Therapeutic Area | Biological Target Example | Derived Compound Class Example |

|---|---|---|

| Oncology | VEGFR-2 | Bromo-hydrazonoindolin-2-ones |

| Infectious Disease | Influenza Neuraminidase | 1,3-Thiazine derivatives |

This table illustrates potential applications based on research into structurally related pyridine compounds.

Integration of Advanced Computational Models for Predictive Structure-Activity and Structure-Property Relationships

Modern drug discovery heavily relies on computational models to predict the biological activity and properties of new chemical entities, thereby reducing the time and cost associated with experimental screening. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are used to build predictive models.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activity. nih.gov For instance, 3D-QSAR models have been successfully developed for B-RAF kinase inhibitors and anti-influenza agents, providing insights into the structural requirements for high potency. nih.govnih.gov Molecular docking and dynamic simulations can further elucidate how a compound binds to its biological target, as demonstrated in studies of novel anticancer agents targeting the VEGFR-2 active site. nih.gov These computational approaches can be applied to libraries of virtual compounds derived from this compound to prioritize the synthesis of candidates with the highest predicted activity and most favorable drug-like properties.

Table 2: Common Computational Models in Drug Design

| Model Type | Application | Predicted Outcome |

|---|---|---|

| 2D-QSAR | Correlates 2D structural descriptors with activity | Bioactivity (e.g., IC₅₀) |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with activity | Structure-activity relationships, bioactivity |

| Molecular Docking | Predicts binding pose of a ligand in a receptor | Binding affinity, binding interactions |

Q & A

Q. How can the synthesis of 3-bromo-2-hydrazinyl-5-nitropyridine be optimized for higher yields and purity?